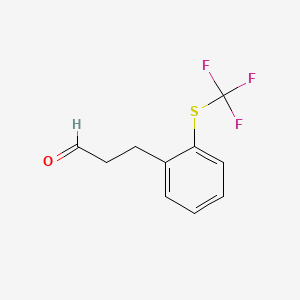

(2-(Trifluoromethylthio)phenyl)propanal

説明

Structure

3D Structure

特性

分子式 |

C10H9F3OS |

|---|---|

分子量 |

234.24 g/mol |

IUPAC名 |

3-[2-(trifluoromethylsulfanyl)phenyl]propanal |

InChI |

InChI=1S/C10H9F3OS/c11-10(12,13)15-9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6-7H,3,5H2 |

InChIキー |

WPJUUDNOCWSAEO-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)CCC=O)SC(F)(F)F |

製品の起源 |

United States |

Reactivity and Chemical Transformations of 2 Trifluoromethylthio Phenyl Propanal

Reactions at the Aldehyde Functional Group

The aldehyde group is a cornerstone of the molecule's reactivity, serving as an electrophilic site for nucleophilic attack and a handle for various condensation and redox reactions.

The carbonyl carbon of the propanal moiety is electrophilic and susceptible to attack by a wide array of nucleophiles. youtube.com This fundamental reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds. Strong nucleophiles, such as those found in Grignard reagents or organolithium compounds, readily add to the carbonyl, forming a secondary alcohol after an acidic workup. Weaker nucleophiles can also participate in these additions, often requiring acid catalysis to enhance the electrophilicity of the carbonyl carbon. youtube.com

Condensation reactions, which involve a nucleophilic addition followed by a dehydration step, are also central to the chemistry of this aldehyde. For instance, in a reaction analogous to the synthesis of the drug Cinacalcet from a related aldehyde, (2-(Trifluoromethylthio)phenyl)propanal can undergo reductive amination with primary or secondary amines. nih.gov This process involves the initial formation of an imine or enamine, which is then reduced in situ to yield a more complex amine product.

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Type | Nucleophile/Reagent | Expected Product Class |

|---|---|---|

| Grignard Reaction | R-MgBr, then H₃O⁺ | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Reductive Amination | R-NH₂, NaBH₃CN | Secondary Amine |

| Cyanohydrin Formation | HCN/NaCN | Cyanohydrin |

The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aldehydes are easily oxidized, even by mild oxidizing agents. libretexts.org The presence of a hydrogen atom on the carbonyl carbon makes this transformation facile. libretexts.org Strong oxidizing agents, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions (Jones reagent), will convert this compound into (2-(Trifluoromethylthio)phenyl)propanoic acid. organicmystery.comlibretexts.org Milder reagents like Tollens' reagent can also effect this transformation, forming a silver mirror in the process, a classic test for aldehydes. libretexts.orgchemguide.co.uk

Reduction: The reduction of the aldehyde group yields the corresponding primary alcohol, (2-(Trifluoromethylthio)phenyl)propanol. This is commonly achieved using hydride-based reducing agents. chemguide.co.uk Sodium borohydride (NaBH₄) is a mild and selective reagent often used for this purpose in alcoholic solvents. libretexts.orgyoutube.com For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be employed, which also effectively reduces the aldehyde to the primary alcohol. chemguide.co.ukyoutube.com

Table 2: Summary of Oxidation and Reduction Reactions

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | K₂Cr₂O₇ / H₂SO₄ (Jones Reagent) | (2-(Trifluoromethylthio)phenyl)propanoic acid |

| Oxidation | Ag(NH₃)₂⁺ (Tollens' Reagent) | (2-(Trifluoromethylthio)phenyl)propanoate salt |

| Reduction | NaBH₄ in Ethanol | (2-(Trifluoromethylthio)phenyl)propanol |

| Reduction | LiAlH₄ in Ether, then H₃O⁺ | (2-(Trifluoromethylthio)phenyl)propanol |

The carbon atom adjacent to the carbonyl group (the α-carbon) is activated, and its protons are acidic, allowing for deprotonation to form an enolate intermediate. This enolate is nucleophilic and can react with various electrophiles, enabling functionalization at the α-position. However, the direct α-alkylation of aldehydes can be challenging due to competing side reactions like aldol condensation and over-alkylation. nih.gov

Modern synthetic methods have overcome many of these challenges. For instance, enantioselective α-alkylation of aldehydes can be achieved by merging multiple catalytic cycles, such as photoredox, enamine, and hydrogen-atom transfer (HAT) catalysis. nih.govprinceton.edu This approach allows for the coupling of simple olefins to the α-position of aldehydes in a controlled and stereoselective manner. princeton.edu Such strategies could be applied to this compound to introduce a variety of substituents at the carbon adjacent to the aldehyde.

The most common isomerization process for an aldehyde like this compound is keto-enol tautomerism. In the presence of an acid or base catalyst, the aldehyde can exist in equilibrium with its enol form. While the equilibrium typically favors the aldehyde, the formation of the enol is mechanistically significant as it is the key intermediate for α-functionalization reactions.

More complex skeletal rearrangements are not common for this structure under typical conditions. However, specific catalytic systems, such as those employing palladium hydride complexes, are known to facilitate the isomerization of alkenes and could potentially be adapted for specific transformations if an unsaturated analogue of the parent compound were used. organic-chemistry.org

Transformations Involving the Trifluoromethylthio Moiety

The sulfur atom in the trifluoromethylthio group is in its lowest oxidation state (-2) and can be selectively oxidized.

The trifluoromethylthio (−SCF₃) group can be oxidized to the corresponding trifluoromethylsulfinyl (−S(O)CF₃) group (a sulfoxide) and further to the trifluoromethylsulfonyl (−S(O)₂CF₃) group (a sulfone). researchgate.net Controlling the extent of oxidation is key to selectively forming the desired product.

A simple and efficient method for the selective oxidation of aryl trifluoromethyl sulfides to sulfoxides involves using hydrogen peroxide (H₂O₂) in trifluoroacetic acid (TFA). TFA acts as both a solvent and an activator, enhancing the electrophilicity of the oxidant while deactivating the resulting sulfoxide toward further oxidation, thus preventing the formation of the sulfone. researchgate.net Another highly effective system is trifluoroperacetic acid (TFPAA), prepared in situ from H₂O₂ and trifluoroacetic acid, which allows for a clean and selective conversion to the sulfoxide, often without the need for purification. researchgate.netnih.gov While these conditions are generally mild, it is noted that certain functional groups, such as a formyl (aldehyde) group, may not be tolerated and could lead to a complex mixture of products. More aggressive oxidation, potentially by using an excess of a stronger oxidant like m-chloroperoxybenzoic acid (mCPBA) or by adjusting reaction conditions, would lead to the formation of the corresponding sulfone. organic-chemistry.org

Table 3: Oxidation of the Trifluoromethylthio Group

| Target Product | Oxidizing System | Key Features | Reference |

|---|---|---|---|

| Sulfoxide | H₂O₂ in Trifluoroacetic Acid (TFA) | High selectivity for sulfoxide; minimizes over-oxidation. | |

| Sulfoxide | Trifluoroperacetic acid (TFPAA) | Efficient and clean conversion, often without byproducts. | nih.gov |

| Sulfoxide | Sodium hypochlorite pentahydrate (NaOCl·5H₂O) | Green and selective oxidant. | |

| Sulfone | Excess m-CPBA or H₂O₂ with specific catalysts | Requires stronger conditions than sulfoxide formation. | organic-chemistry.org |

Derivatization and Functionalization of the SCF₃ Group

The trifluoromethylthio (SCF₃) group is known for its remarkable chemical stability, making its direct functionalization challenging. The strength of the sulfur-carbon and carbon-fluorine bonds renders the group resistant to many chemical transformations. However, derivatization is primarily achievable through reactions at the sulfur atom, specifically oxidation.

Oxidation of the Sulfur Atom: The sulfur atom in the SCF₃ group can be oxidized to form the corresponding sulfoxide and sulfone. These transformations introduce new functional groups and significantly alter the electronic and steric properties of the molecule. The oxidation typically requires strong oxidizing agents. A common and effective method involves the use of hydrogen peroxide, often in the presence of an acid catalyst or in a specialized solvent system like trifluoroacetic acid, which activates the oxidant. researchgate.netnih.gov

Formation of Aryl Trifluoromethyl Sulfoxide (-S(O)CF₃): Careful control of reaction conditions, such as using a limited amount of the oxidizing agent, can selectively yield the sulfoxide. Trifluoroperacetic acid (TFPAA), prepared in situ from hydrogen peroxide and trifluoroacetic acid, is a particularly effective reagent for this selective oxidation to the sulfoxide without significant over-oxidation to the sulfone. nih.govresearchgate.net

Formation of Aryl Trifluoromethyl Sulfone (-S(O)₂CF₃): Using an excess of the oxidizing agent and more forcing conditions will lead to the fully oxidized sulfone.

These oxidized derivatives are of interest as the sulfoxide and sulfone groups are even more strongly electron-withdrawing than the parent SCF₃ group, which can be useful in modulating the properties of the molecule for various applications.

| Transformation | Reagent(s) | Product Functional Group |

| Oxidation to Sulfoxide | H₂O₂ (1 equiv.), CF₃COOH | Aryl Trifluoromethyl Sulfoxide (-S(O)CF₃) |

| Oxidation to Sulfone | H₂O₂ (>2 equiv.), CF₃COOH | Aryl Trifluoromethyl Sulfone (-S(O)₂CF₃) |

Reductive or Oxidative Cleavage: Cleavage of the robust Ar-SCF₃ or S-CF₃ bonds is difficult and not a common derivatization strategy. It typically requires harsh reductive or oxidative conditions or specialized transition-metal-mediated C-S bond activation protocols that are beyond the scope of simple functionalization. bohrium.comnih.gov

Aromatic Ring Reactivity and Transformations

The reactivity of the benzene ring in this compound is profoundly influenced by the two substituents it bears. Both the trifluoromethylthio group and the propanal group are electron-withdrawing, and thus deactivate the aromatic ring toward electrophilic attack. wikipedia.orgmasterorganicchemistry.com

Trifluoromethylthio (SCF₃) Group: This is a very strong deactivating group due to the powerful inductive effect of the three fluorine atoms. wikipedia.org

Consequently, the aromatic ring in this molecule is significantly less nucleophilic than benzene, and electrophilic substitution reactions require more forcing conditions to proceed. wikipedia.org

Electrophilic Aromatic Substitution Patterns

The regiochemical outcome of electrophilic aromatic substitution (EAS) is determined by the directing effects of the existing substituents. Deactivating groups generally direct incoming electrophiles to the meta position relative to themselves. libretexts.orglibretexts.org In this compound, both the SCF₃ and the -CH₂CH₂CHO groups are meta-directors.

The positions on the ring available for substitution are C3, C4, C5, and C6. The directing effects are summarized below:

The SCF₃ group at C1 directs incoming electrophiles to C3 and C5.

The propanal group at C2 directs incoming electrophiles to C4 and C6.

| Reaction Type | Typical Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Substitution at C4 and/or C5 |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Substitution at C4 and/or C5 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally very difficult; likely no reaction due to strong deactivation |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Generally very difficult; likely no reaction due to strong deactivation |

Cross-Coupling Reactions for Further Derivatization

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. To utilize these reactions for derivatizing the aromatic ring of this compound, a handle such as a halogen or a triflate group is typically required. This handle can be installed via electrophilic halogenation, as discussed previously. Once a halogenated derivative, for example, (4-bromo-2-(trifluoromethylthio)phenyl)propanal, is synthesized, it can serve as a substrate in various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron species (like a boronic acid) with an aryl halide to form a C-C bond. The electron-deficient nature of the aromatic ring in this substrate can be advantageous, as it often facilitates the initial oxidative addition step in the catalytic cycle. yonedalabs.comrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. It is a highly versatile method for synthesizing aryl amines. Similar to the Suzuki coupling, the reaction proceeds through a catalytic cycle involving oxidative addition and reductive elimination. alchetron.comlibretexts.org

| Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Aryl-B(OH)₂ | C(aryl)-C(aryl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Buchwald-Hartwig | R₂NH | C(aryl)-N | Pd(0)/Pd(II) catalyst, Bulky phosphine ligand, Base (e.g., NaOtBu) |

| Heck Coupling | Alkene | C(aryl)-C(alkenyl) | Pd catalyst (e.g., Pd(OAc)₂), Base |

| Sonogashira Coupling | Terminal Alkyne | C(aryl)-C(alkynyl) | Pd catalyst, Cu(I) co-catalyst, Base |

Mechanistic Insights into Key Reactions

Mechanism of Electrophilic Aromatic Substitution: EAS reactions proceed via a two-step mechanism involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgkhanacademy.org

Step 1 (Rate-Determining): The aromatic π system acts as a nucleophile and attacks the electrophile (E⁺). This breaks the aromaticity and forms the arenium ion, which is stabilized by delocalization of the positive charge across the ring. For this compound, the strong electron-withdrawing nature of the SCF₃ and propanal groups destabilizes this positively charged intermediate, thereby increasing the activation energy and slowing down the reaction rate. libretexts.orguci.edu

Step 2 (Fast): A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity and yielding the substituted product.

The meta-directing influence of the substituents can be explained by examining the resonance structures of the arenium ion. When the electrophile attacks at the ortho or para positions, one of the resonance structures places the positive charge directly on the carbon atom bearing the electron-withdrawing group, which is a highly destabilized arrangement. Attack at the meta position avoids this unfavorable configuration, making it the least disfavored pathway. libretexts.orgyoutube.com

Mechanism of Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Example): The Suzuki-Miyaura reaction follows a well-established catalytic cycle. yonedalabs.comlibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., a brominated derivative of the title compound), forming a Pd(II) complex. The electron-poor nature of the aryl halide can accelerate this rate-limiting step. yonedalabs.com

Transmetalation: A base activates the organoboron compound, which then transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) intermediate.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the product. This step regenerates the Pd(0) catalyst, which can then enter another cycle.

The efficiency of each step can be influenced by the electronic properties of the substrate, the choice of ligands on the palladium catalyst, the base, and the solvent.

Advanced Research Methodologies and Theoretical Studies

Computational Chemistry Approaches for (2-(Trifluoromethylthio)phenyl)propanal

Computational chemistry provides powerful tools for investigating molecular properties and behaviors at the atomic level, offering insights that can be difficult to obtain through experimental means alone. For a molecule like this compound, these methods can predict its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) and ab initio methods are cornerstone quantum mechanical calculations used to investigate the electronic structure of molecules. DFT methods calculate the electronic energy and other properties of a molecule based on its electron density, offering a balance between accuracy and computational cost. Ab initio calculations, on the other hand, are derived directly from theoretical principles without the inclusion of experimental data.

These methods would be applied to this compound to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate Spectroscopic Properties: Predict vibrational frequencies (IR spectroscopy) and NMR chemical shifts, which can be compared with experimental data for structural validation.

Analyze Frontier Molecular Orbitals: Investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions.

Map Electrostatic Potential: Identify electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack.

While these computational approaches are widely used in organofluorine chemistry, specific DFT or ab initio studies focused exclusively on this compound are not prominently available in published literature.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds within a molecule based on the topology of the electron density. A QTAIM analysis would allow researchers to:

Characterize Chemical Bonds: Analyze the nature of the bonds (e.g., covalent, ionic, hydrogen bonds) by examining the properties of bond critical points in the electron density.

Determine Atomic Properties: Calculate properties such as atomic charges and energies, providing a detailed picture of the electron distribution.

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal information about the conformational dynamics and interactions of a molecule in various environments (e.g., in solution).

For this compound, MD simulations could be employed to:

Explore Conformational Landscapes: Identify the different shapes (conformers) the molecule can adopt and the energy barriers between them.

Simulate Interactions: Model how the molecule interacts with solvents or other molecules, which is crucial for understanding its behavior in chemical reactions or biological systems.

Despite their utility, there are no specific molecular dynamics simulation studies available in the literature for this compound.

Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds and for monitoring the progress of chemical reactions in real-time. longdom.orgsciencepublishinggroup.com The unique structural features of this compound, particularly the trifluoromethylthio group, make certain spectroscopic methods especially informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical for confirming the structure. ¹⁹F NMR is particularly powerful for organofluorine compounds, as the chemical shift of the fluorine atoms is highly sensitive to the local electronic environment, providing a unique fingerprint for the -SCF₃ group. rsc.org NMR can also be used for real-time reaction monitoring to determine reaction kinetics and identify intermediates. osf.ionih.govmagritek.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic stretching frequency of the aldehyde C=O bond and vibrations associated with the C-S, C-F, and aromatic ring would be key features in the IR spectrum of this compound.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and offering clues about its structure.

While these techniques are standard for characterizing any new organic compound, detailed studies focusing on their application for monitoring reactions involving this compound are not documented in the available literature.

Mechanistic Investigations using Kinetic and Isotopic Labeling Studies

Understanding the mechanism of reactions that form or involve this compound is crucial for optimizing reaction conditions and developing new synthetic methods. Kinetic and isotopic labeling studies are two of the most powerful experimental tools for elucidating reaction pathways.

Kinetic Studies: By measuring how the rate of a reaction changes in response to variations in reactant concentrations, temperature, or catalysts, researchers can deduce the rate-determining step and the composition of the transition state. libretexts.org

Isotopic Labeling: Replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium (B1214612) or ¹²C with ¹³C) can alter the rate of a reaction. x-chemrx.comscripps.edu This phenomenon, known as the kinetic isotope effect (KIE), provides powerful evidence for which bonds are broken or formed in the rate-determining step of a reaction. libretexts.orgwikipedia.orgprinceton.edu For instance, studying the formation of this compound via a trifluoromethylthiolation reaction could involve using isotopically labeled reagents to pinpoint the mechanism. thieme-connect.de

Detailed mechanistic investigations, including kinetic and isotopic labeling studies, specifically for reactions involving this compound, have not been published.

Data-Driven and Machine Learning Approaches in Organofluorine Chemistry

The field of chemistry is increasingly leveraging data-driven and machine learning (ML) approaches to accelerate discovery. In organofluorine chemistry, these methods are being developed to:

Predict Molecular Properties: Train algorithms on existing data to predict properties like solubility, reactivity, and biological activity for new or uncharacterized fluorine-containing molecules.

Optimize Reaction Conditions: Use ML models to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a desired chemical transformation, reducing the need for extensive experimental screening.

Discover New Reactions: Employ algorithms to search for novel and plausible reaction pathways.

The application of these cutting-edge computational tools to a specific molecule like this compound is contingent on the availability of large, relevant datasets. Currently, bespoke machine learning studies focused on this compound are not available.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthetic Protocols

The drive towards environmentally benign chemical manufacturing has spurred research into greener synthetic routes for complex molecules, including trifluoromethylthiolated compounds. Traditional methods often rely on harsh reagents or solvents that are environmentally problematic. nih.gov Future developments aim to mitigate these issues through several key strategies.

Innovation in Catalytic Systems for Enhanced Selectivity

The direct introduction of the SCF3 group into organic molecules has evolved significantly from stoichiometric reactions to more efficient catalytic methods. rhhz.net Innovations in catalysis are crucial for the selective and efficient synthesis of precursors like (2-(Trifluoromethylthio)phenyl)propanal.

Transition-metal catalysis has been a cornerstone of this development, with various metals demonstrating efficacy. Palladium and nickel catalysts are effective for coupling aryl halides with SCF3 sources, while copper-catalyzed reactions have been developed for functionalizing C-H bonds and boronic acids. rhhz.net More recently, gold catalysis has emerged as a mild and efficient protocol for cross-coupling reactions to form C-SCF3 bonds, proving robust enough for the late-stage functionalization of complex bioactive molecules. nih.gov

Beyond single-metal systems, dual-catalytic approaches are gaining traction. For example, combining a Lewis acid like iron(III) chloride with a Lewis base can activate trifluoromethylthiolating reagents for the regioselective functionalization of arenes under mild conditions. acs.org Furthermore, the merger of photoredox catalysis with organocatalysis enables highly enantioselective transformations, such as the α-trifluoromethylation of aldehydes, a principle that could be extended to trifluoromethylthiolation. nih.gov These advanced catalytic systems offer greater control over reactivity and selectivity, which is essential for synthesizing precisely functionalized molecules.

| Catalyst System | Reaction Type | Substrate Example | Key Advantages |

| Palladium(I) Dinuclear Catalyst | Cross-coupling | Aryl iodides/bromides | Uses easily accessible SCF3 source; efficient for diverse aryl halides. rhhz.net |

| Nickel(0)/Bipyridine | Cross-coupling | Aryl iodides/bromides | Lower cost than palladium; effective for electron-rich aryl halides. rhhz.net |

| Copper(I) Thiophene-2-carboxylate | C-H Functionalization | Benzylic C-H bonds | Direct functionalization of C-H bonds, avoiding pre-functionalized substrates. rhhz.net |

| Gold(I)/MeDalphos | Cross-coupling | Organohalides | Broad substrate scope (aryl, alkenyl, alkynyl); mild conditions, suitable for late-stage functionalization. nih.gov |

| Iron(III) Chloride / Diphenyl Selenide | Dual Lewis Acid/Base Catalysis | Arenes, N-heterocycles | Rapid, regioselective functionalization under mild conditions. acs.org |

| Iridium Photocatalyst / Chiral Organocatalyst | Photoredox Organocatalysis | Aldehydes | Enables highly enantioselective α-functionalization. nih.govorganic-chemistry.org |

| Organic Dye (Diacetyl) | Metal-Free Photoredox Catalysis | Thiols | Cost-effective and environmentally friendly S-trifluoromethylation. mst.edu |

Expanding the Scope of Transformations for Trifluoromethylthiolated Aldehydes

The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations, making the compound a valuable synthetic intermediate. Research is focused on exploring and optimizing these subsequent reactions.

Visible light-promoted radical processes have been successfully used to convert various aldehydes into trifluoromethylthioesters, a transformation that proceeds under mild, metal-free conditions with a broad substrate scope. rsc.org This highlights the potential for functionalizing the aldehyde group without disturbing the trifluoromethylthio moiety.

Future work will likely expand on this foundation, exploring reactions common to aldehydes but in the specific context of this fluorinated building block. Key transformations of interest include:

Oxidation: Conversion of the propanal to the corresponding propanoic acid, creating a new building block for amides and esters.

Reduction: Selective reduction to 3-(2-(trifluoromethylthio)phenyl)propan-1-ol, providing access to a different class of derivatives.

Reductive Amination: A powerful reaction to form amines, which are prevalent in pharmaceuticals. This would allow for the introduction of diverse nitrogen-containing substituents.

Carbon-Carbon Bond Forming Reactions: Aldol reactions, Wittig reactions, and Grignard additions to the aldehyde would enable significant expansion of the molecular framework, leading to more complex structures.

Understanding how the electron-withdrawing nature of the ortho-SCF3-phenyl group influences the reactivity and selectivity of these transformations is a key area for future investigation.

Integration into Complex Molecular Synthesis

The ultimate goal for developing building blocks like this compound is their successful incorporation into complex, high-value molecules such as pharmaceuticals and agrochemicals. The trifluoromethylthio group is highly sought after in medicinal chemistry for its ability to fine-tune properties like cell membrane permeability and resistance to metabolic degradation. x-mol.netresearchgate.net

The aldehyde functionality provides a direct route for integration. For example, the synthesis of the calcimimetic drug Cinacalcet relies on the reductive amination of a structurally related aldehyde, 3-(3-trifluoromethylphenyl)propanal. nih.gov This demonstrates a clear and industrially relevant pathway for incorporating such propanal structures into active pharmaceutical ingredients. nih.gov

Emerging catalytic methods that are robust and compatible with a wide range of functional groups are crucial for "late-stage functionalization," where the SCF3 group is introduced at a late step in a complex synthesis. nih.gov This strategy is highly valuable in drug discovery as it allows for the rapid generation of a library of analogue compounds from a common advanced intermediate. nih.govrsc.org The development of efficient and selective methods to synthesize and transform this compound will directly support its use in these sophisticated synthetic campaigns, ultimately expanding the chemical space available to medicinal chemists.

Q & A

Q. What are the optimal synthetic routes for (2-(Trifluoromethylthio)phenyl)propanal, and how do reaction conditions influence yield?

- Methodological Answer : Two primary approaches are derived from analogous aldehydes:

- Oxidation of Alcohol Precursors : Using a Swern oxidation (oxalyl chloride/DMSO) or TEMPO-mediated oxidation on 2-(2-(trifluoromethylthio)phenyl)-1-propanol. Yields depend on steric hindrance and electron-withdrawing effects of the trifluoromethylthio group .

- Reduction of Esters : Catalytic hydrogenation or LiAlH4 reduction of 2-(2-(trifluoromethylthio)phenyl)propanoate esters. Selectivity for the aldehyde over over-reduction to alcohol requires careful control of reaction time and catalyst loading (e.g., Pd/BaSO₄) .

Key Factors : Solvent polarity, temperature, and stoichiometry of oxidizing/reducing agents.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 220–250 nm) or GC-MS to resolve aldehydes from byproducts (e.g., carboxylic acids or alcohols) .

- Spectroscopy :

- ¹H/¹³C NMR : The trifluoromethylthio group causes deshielding of adjacent aromatic protons (δ ~7.5–8.0 ppm) and distinct CF₃-coupled splitting patterns .

- FT-IR : Strong C=O stretch (~1720 cm⁻¹) and C-F vibrations (~1150–1250 cm⁻¹) .

- X-ray Crystallography : For unambiguous confirmation, though crystallization may require derivatization (e.g., hydrazone formation) due to low melting points .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic effects of the trifluoromethylthio group in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the aldehyde group. The electron-withdrawing -SCF₃ group increases electrophilicity, influencing reactivity in nucleophilic additions .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., THF vs. DCM) for stability against hydration or oligomerization .

Software Recommendations : Gaussian, ORCA, or VASP with basis sets like 6-31G(d) for sulfur and fluorine atoms.

Q. How can contradictory spectroscopic data for this compound be resolved?

- Methodological Answer :

- Case Study : If NMR signals for the aldehyde proton (δ ~9.5–10 ppm) are split or absent, consider:

Hydrate Formation : Water traces in solvents (e.g., CDCl₃) can lead to hydrate adducts, broadening signals. Use anhydrous solvents and molecular sieves .

Tautomerism : Enolization is unlikely but may occur under basic conditions. Confirm pH stability via controlled titration .

- Cross-Validation : Compare with high-resolution MS (ESI-TOF) to rule out impurities or degradation .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer :

- Nucleophilic Additions : Use bulky nucleophiles (e.g., Grignard reagents) to minimize aldol condensation. Low temperatures (-78°C) and slow addition rates improve selectivity .

- Oxidation Resistance : The -SCF₃ group stabilizes radicals, making the compound prone to autoxidation. Add radical inhibitors (e.g., BHT) and store under inert gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。